4-Bromomethyl-5-methyl-2-p-tolyl-thiazole
Overview
Description
Scientific Research Applications
Corrosion Inhibition
Corrosion Inhibition of Copper Tolyltriazole, a compound related to 4-Bromomethyl-5-methyl-2-p-tolyl-thiazole, has been utilized as an inhibitor for copper and brass in various corrosive environments. Its effectiveness in reducing copper oxidation and providing protection in corrosive atmospheres has been noted, making it a compound of interest in the field of corrosion inhibition (Walker, 1976).
Heterocyclic Compound Synthesis
Chemistry of Heterocyclic Compounds The reactivity of certain derivatives makes them valuable as building blocks for synthesizing a wide range of heterocyclic compounds. The unique reactivity of these compounds allows for mild reaction conditions, leading to a variety of versatile cynomethylene dyes from a range of precursors (Gomaa & Ali, 2020).
Thiazole Derivatives in Medicine
Novel Thiazole Derivatives Therapeutic Applications
Thiazole derivatives have been explored for their therapeutic potential in various medical applications. These derivatives have shown promise as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drugs. The review highlights the recent developments in thiazole derivatives and their therapeutic patent literature, focusing on inhibitors of specific enzymes and modulating enzymes related to metabolism (Leoni, Locatelli, Morigi, & Rambaldi, 2014). A subsequent review further emphasizes the unpredictability of pharmacological activity resulting from structural modifications of a prototype drug molecule, highlighting the thiazole scaffold's potential in pharmaceutical research (Leoni, Locatelli, Morigi, & Rambaldi, 2014).
Brief Literature and Review of Thiazole Related Derivatives Thiazole compounds are significant in medicinal chemistry due to their various biological activities, including antiviral, anticancer, antibacterial, antifungal, antimalarial, antiparkinsonian, anti-inflammatory, and more. The review discusses different approaches for synthesizing thiazole and related compounds and their therapeutic applications, emphasizing the influx of scientific articles and patents related to these derivatives (Sharma et al., 2019).
Properties
IUPAC Name |
4-(bromomethyl)-5-methyl-2-(4-methylphenyl)-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNS/c1-8-3-5-10(6-4-8)12-14-11(7-13)9(2)15-12/h3-6H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABTBHWBLSWKHJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(S2)C)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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